molecular formula C20H18O2 B14318395 1-(4-Methoxyphenyl)-3-(naphthalen-1-yl)propan-1-one CAS No. 113777-23-4

1-(4-Methoxyphenyl)-3-(naphthalen-1-yl)propan-1-one

Cat. No.: B14318395
CAS No.: 113777-23-4
M. Wt: 290.4 g/mol
InChI Key: YEVVSNTVONKDND-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(naphthalen-1-yl)propan-1-one is an organic compound that features a methoxyphenyl group and a naphthyl group connected by a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(naphthalen-1-yl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 1-naphthylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(naphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(naphthalen-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(naphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)propan-1-one
  • 1-(4-Chlorophenyl)-3-(naphthalen-1-yl)propan-1-one
  • 1-(4-Methylphenyl)-3-(naphthalen-1-yl)propan-1-one

Uniqueness

1-(4-Methoxyphenyl)-3-(naphthalen-1-yl)propan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for various research applications.

Properties

CAS No.

113777-23-4

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-naphthalen-1-ylpropan-1-one

InChI

InChI=1S/C20H18O2/c1-22-18-12-9-17(10-13-18)20(21)14-11-16-7-4-6-15-5-2-3-8-19(15)16/h2-10,12-13H,11,14H2,1H3

InChI Key

YEVVSNTVONKDND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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